molecular formula C9H11FN6O4 B2981213 3'-Azido-3'-deoxy-5-fluorocytidine

3'-Azido-3'-deoxy-5-fluorocytidine

Cat. No.: B2981213
M. Wt: 286.22 g/mol
InChI Key: MOEHIWUXKDQZBL-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: 3’-Azido-3’-deoxy-5-fluorocytidine is widely used in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole rings makes it valuable in the development of new materials and chemical probes .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for the selective attachment of fluorescent tags, enabling the study of biological processes at the molecular level .

Medicine: The compound’s ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery .

Industry: In the industrial sector, 3’-Azido-3’-deoxy-5-fluorocytidine is used in the production of advanced materials and coatings. Its reactivity and stability make it suitable for applications requiring robust chemical linkages .

Mechanism of Action

3’-Azido-3’-deoxy-5-fluorocytidine is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Safety and Hazards

When handling 3’-Azido-3’-deoxy-5-fluorocytidine, it’s important to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment . Ensure adequate ventilation . Keep containers tightly closed in a dry, cool and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5-fluorocytidine typically involves the modification of cytidineThe reaction conditions often require the use of specific solvents and catalysts to ensure the successful incorporation of these functional groups .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 3’-Azido-3’-deoxy-5-fluorocytidine on a larger scale would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN6O4/c10-3-1-16(9(19)13-7(3)11)8-6(18)5(14-15-12)4(2-17)20-8/h1,4-6,8,17-18H,2H2,(H2,11,13,19)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEHIWUXKDQZBL-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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